molecular formula C20H21ClN2O B12921971 1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol CAS No. 925217-95-4

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol

Cat. No.: B12921971
CAS No.: 925217-95-4
M. Wt: 340.8 g/mol
InChI Key: UJDUEYVURZHWBC-UHFFFAOYSA-N
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Description

    Compound X: is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives and contains both an indole moiety and a chlorophenyl group.

  • The systematic IUPAC name for Compound X is 1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol .
  • The compound’s structure consists of a piperidine ring (a six-membered nitrogen-containing ring) fused with an indole ring (a five-membered nitrogen-containing ring).
  • Compound X:

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Compound X: undergoes several types of reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Cancer Research:

      Chemical Biology:

  • Mechanism of Action

      Compound X: likely exerts its effects through interactions with specific receptors or enzymes.

    • Molecular targets may include G protein-coupled receptors (GPCRs) or ion channels.
    • Pathways involved could include signal transduction cascades or modulation of neurotransmitter release.
  • Comparison with Similar Compounds

      Compound X: stands out due to its hybrid structure (indole-piperidine-chlorophenyl).

    • Similar Compounds:

        Compound Y: A related piperidine-indole derivative with a different substituent pattern.

        Compound Z: Another piperidine-indole compound, but lacking the chlorophenyl group.

    Properties

    CAS No.

    925217-95-4

    Molecular Formula

    C20H21ClN2O

    Molecular Weight

    340.8 g/mol

    IUPAC Name

    3-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-3-ol

    InChI

    InChI=1S/C20H21ClN2O/c21-17-8-6-16(7-9-17)20(24)10-3-11-23(14-20)13-15-12-22-19-5-2-1-4-18(15)19/h1-2,4-9,12,22,24H,3,10-11,13-14H2

    InChI Key

    UJDUEYVURZHWBC-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CN(C1)CC2=CNC3=CC=CC=C32)(C4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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